molecular formula C12H18N4O2 B14687346 Acetamide, N,N'-1,6-hexanediylbis[2-cyano- CAS No. 26889-89-4

Acetamide, N,N'-1,6-hexanediylbis[2-cyano-

Cat. No.: B14687346
CAS No.: 26889-89-4
M. Wt: 250.30 g/mol
InChI Key: GITVEUZTMJWWKG-UHFFFAOYSA-N
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Description

Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is a chemical compound with a unique structure that includes two cyano groups attached to a hexanediyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production methods for Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is unique due to its specific structure, which includes two cyano groups attached to a hexanediyl backbone. This structure imparts unique chemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

26889-89-4

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

2-cyano-N-[6-[(2-cyanoacetyl)amino]hexyl]acetamide

InChI

InChI=1S/C12H18N4O2/c13-7-5-11(17)15-9-3-1-2-4-10-16-12(18)6-8-14/h1-6,9-10H2,(H,15,17)(H,16,18)

InChI Key

GITVEUZTMJWWKG-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)CC#N)CCNC(=O)CC#N

Origin of Product

United States

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